molecular formula C18H38S4 B14293821 Dinonyltetrasulfane CAS No. 116214-15-4

Dinonyltetrasulfane

Cat. No.: B14293821
CAS No.: 116214-15-4
M. Wt: 382.8 g/mol
InChI Key: SYPMTHVZNBWTIK-UHFFFAOYSA-N
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Description

Dinonyltetrasulfane is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of four sulfur atoms connected in a chain, with two nonyl groups attached to the terminal sulfur atoms

Preparation Methods

The synthesis of dinonyltetrasulfane typically involves the reaction of nonyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the tetrasulfane structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The general reaction can be represented as follows:

[ \text{2 RSH + 4 S} \rightarrow \text{R-S-S-S-S-R} ]

where ( \text{R} ) represents the nonyl group.

Chemical Reactions Analysis

Dinonyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can lead to the formation of disulfides or thiols, depending on the reducing agent used.

    Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dinonyltetrasulfane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.

    Biology: this compound has been studied for its potential antimicrobial properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of dinonyltetrasulfane involves its interaction with biological molecules, particularly thiol-containing proteins. The compound can form disulfide bonds with these proteins, leading to changes in their structure and function. This interaction can result in antimicrobial effects, as well as other biological activities.

Comparison with Similar Compounds

Dinonyltetrasulfane can be compared with other similar organosulfur compounds, such as diallyl tetrasulfane and diphenyl tetrasulfane. These compounds share similar structural features but differ in their specific chemical properties and applications. For example:

    Diallyl tetrasulfane: Known for its presence in garlic and its antimicrobial properties.

    Diphenyl tetrasulfane: Used in organic synthesis and as a reagent in various chemical reactions.

Properties

CAS No.

116214-15-4

Molecular Formula

C18H38S4

Molecular Weight

382.8 g/mol

IUPAC Name

1-(nonyltetrasulfanyl)nonane

InChI

InChI=1S/C18H38S4/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3

InChI Key

SYPMTHVZNBWTIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSSSSCCCCCCCCC

Origin of Product

United States

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